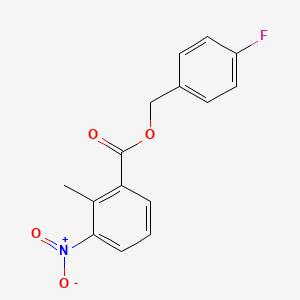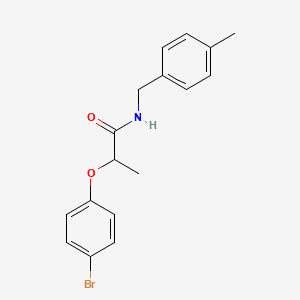
2-(4-bromophenoxy)-N-(4-methylbenzyl)propanamide
Übersicht
Beschreibung
2-(4-bromophenoxy)-N-(4-methylbenzyl)propanamide, also known as BPN-15606, is a novel small molecule that has gained attention in the scientific community for its potential therapeutic applications. BPN-15606 is a selective phosphodiesterase-4D (PDE4D) inhibitor, which means it can modulate the activity of the PDE4D enzyme. This enzyme plays a crucial role in the regulation of intracellular signaling pathways, and its dysregulation has been implicated in several neurological and psychiatric disorders. Therefore, BPN-15606 has been investigated as a potential treatment for these disorders.
Wirkmechanismus
2-(4-bromophenoxy)-N-(4-methylbenzyl)propanamide is a selective PDE4D inhibitor, which means it can selectively inhibit the activity of the PDE4D enzyme. PDE4D is a cyclic AMP (cAMP)-specific phosphodiesterase that plays a crucial role in the regulation of intracellular signaling pathways. By inhibiting PDE4D, this compound can increase the levels of cAMP, which can modulate the activity of several downstream signaling pathways. This can lead to the improvement of cognitive function and the reduction of behavioral abnormalities in preclinical models of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical models of neurological and psychiatric disorders. It can increase the levels of cAMP, which can modulate the activity of several downstream signaling pathways. It can also reduce the accumulation of amyloid-beta plaques in the brain, which is a hallmark of Alzheimer's disease. Additionally, it can have antidepressant-like effects and improve cognitive function in preclinical models of depression and schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-bromophenoxy)-N-(4-methylbenzyl)propanamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been extensively studied in preclinical models of neurological and psychiatric disorders, which provides a strong scientific rationale for its potential therapeutic applications. However, there are also some limitations to using this compound in lab experiments. It has not yet been tested in clinical trials, so its safety and efficacy in humans are not fully known. Additionally, it is a selective PDE4D inhibitor, which means it may have off-target effects on other phosphodiesterases.
Zukünftige Richtungen
There are several future directions for the research on 2-(4-bromophenoxy)-N-(4-methylbenzyl)propanamide. One direction is to investigate its safety and efficacy in clinical trials for neurological and psychiatric disorders. Another direction is to explore its potential therapeutic applications in other diseases, such as cancer and inflammatory disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its effects on intracellular signaling pathways. Finally, the development of more selective PDE4D inhibitors may provide a better understanding of the role of PDE4D in neurological and psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenoxy)-N-(4-methylbenzyl)propanamide has been extensively studied in preclinical models of neurological and psychiatric disorders. In a mouse model of Alzheimer's disease, this compound was found to improve cognitive function and reduce the accumulation of amyloid-beta plaques in the brain. In a rat model of depression, this compound was found to have antidepressant-like effects. In a mouse model of schizophrenia, this compound was found to improve cognitive function and reduce behavioral abnormalities.
Eigenschaften
IUPAC Name |
2-(4-bromophenoxy)-N-[(4-methylphenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-12-3-5-14(6-4-12)11-19-17(20)13(2)21-16-9-7-15(18)8-10-16/h3-10,13H,11H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCLZMYYJDLLOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(C)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



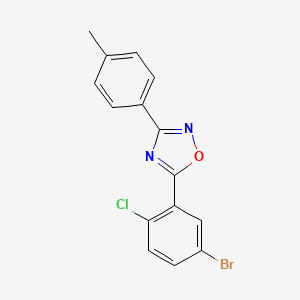
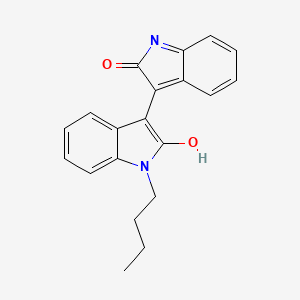
![4-[(1-acetyl-4-piperidinyl)oxy]-N-[2-(diethylamino)ethyl]-3-methoxybenzamide](/img/structure/B4112464.png)
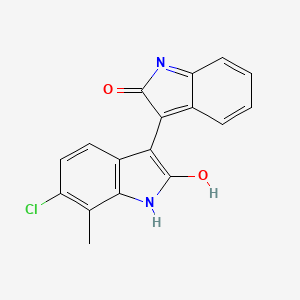
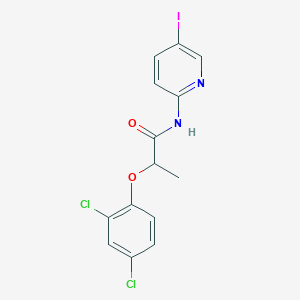
![1-[(2,4,5-trichlorophenoxy)acetyl]azepane](/img/structure/B4112497.png)
![ethyl 1-[2-(4-bromophenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B4112499.png)
![N',N''-[oxybis(4,1-phenylenecarbonyl)]bis(3-methoxybenzohydrazide)](/img/structure/B4112507.png)
![1-(4-fluorophenyl)-4-{3-[(4-methyl-1-piperidinyl)sulfonyl]benzoyl}piperazine](/img/structure/B4112513.png)
![N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B4112527.png)
![2-{5-[1-(4-bromophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4112531.png)
![ethyl {2-[6-amino-5-cyano-3-methyl-1-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenoxy}acetate](/img/structure/B4112533.png)
